molecular formula C26H36N6O3 B12427851 Btk-IN-8

Btk-IN-8

Cat. No.: B12427851
M. Wt: 480.6 g/mol
InChI Key: HGYLDYXQKAISMX-UHFFFAOYSA-N
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Description

Btk-IN-8 is a compound that targets Bruton’s tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including B cells and macrophages. Bruton’s tyrosine kinase plays a crucial role in the development and functioning of B cells, making it a significant target for therapeutic interventions in diseases such as B-cell malignancies and autoimmune disorders .

Preparation Methods

The synthesis of Btk-IN-8 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by the introduction of functional groups that enhance its binding affinity and selectivity for Bruton’s tyrosine kinase. Reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing to achieve high yields and purity .

Chemical Reactions Analysis

Btk-IN-8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and temperature controls. .

Scientific Research Applications

Btk-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

Btk-IN-8 exerts its effects by covalently binding to a cysteine residue at position 481 in the adenosine triphosphate binding site of Bruton’s tyrosine kinase. This irreversible inhibition prevents the kinase from transmitting signals necessary for B-cell activation and proliferation. The molecular targets and pathways involved include the B-cell receptor signaling pathway, Toll-like receptor signaling, and downstream effectors such as phospholipase-Cγ, nuclear factor kappa B, and mitogen-activated protein kinase pathways .

Comparison with Similar Compounds

Btk-IN-8 is compared with other Bruton’s tyrosine kinase inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target Bruton’s tyrosine kinase, this compound may offer unique advantages in terms of selectivity, potency, and safety profiles. For instance, this compound might exhibit fewer off-target effects or improved pharmacokinetic properties compared to its counterparts .

Similar Compounds

Properties

Molecular Formula

C26H36N6O3

Molecular Weight

480.6 g/mol

IUPAC Name

N-[2-[4-amino-6-[3-methyl-4-[[4-(2-methylpropyl)-2-oxopiperazin-1-yl]methyl]phenyl]pyrimidin-5-yl]oxyethyl]-N-methylprop-2-enamide

InChI

InChI=1S/C26H36N6O3/c1-6-22(33)30(5)11-12-35-25-24(28-17-29-26(25)27)20-7-8-21(19(4)13-20)15-32-10-9-31(14-18(2)3)16-23(32)34/h6-8,13,17-18H,1,9-12,14-16H2,2-5H3,(H2,27,28,29)

InChI Key

HGYLDYXQKAISMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=NC=N2)N)OCCN(C)C(=O)C=C)CN3CCN(CC3=O)CC(C)C

Origin of Product

United States

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